REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:22]=1[C:9]1([CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]1)[CH2:8][C:7]2=O.[BH3-]C#[N:26].[Na+]>CO>[NH2:26][CH:7]1[C:6]2[C:22](=[C:2]([Br:1])[CH:3]=[CH:4][CH:5]=2)[C:9]2([CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)[CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
196 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C(CC3(CCN(CC3)C(=O)OC(C)(C)C)C12)=O
|
Name
|
NH4OAc
|
Quantity
|
795 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 d
|
Duration
|
1 d
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (90 mL)
|
Type
|
WASH
|
Details
|
washed with 1M aq NaOH (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC2(CCN(CC2)C(=O)OC(C)(C)C)C2=C(C=CC=C12)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 mg | |
YIELD: CALCULATEDPERCENTYIELD | 133.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |